
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is a pyrimidine nucleoside, a class of organic compounds that play a crucial role in various biological processes This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a modified ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a suitable sugar moiety. One common method is the reaction of 4-amino-2-chloropyrimidine with a protected ribose derivative under basic conditions, followed by deprotection to yield the desired nucleoside . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted nucleosides, depending on the specific reagents and conditions used.
科学的研究の応用
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
作用機序
The mechanism of action of 4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one involves its incorporation into nucleic acids. The compound can be phosphorylated to form nucleotide triphosphates, which are then incorporated into DNA or RNA by polymerases. This incorporation can disrupt normal nucleic acid synthesis, leading to antiviral or anticancer effects. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
類似化合物との比較
Similar Compounds
Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside with a thymine base instead of a pyrimidine ring.
Uridine: Similar to cytidine but with a uracil base.
Uniqueness
4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and pharmaceutical development .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
4-amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14) |
InChIキー |
LWMIPKUFUQWBMO-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(O1)N2C=CC(=NC2=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


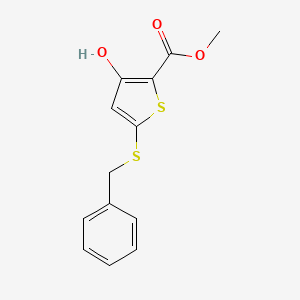
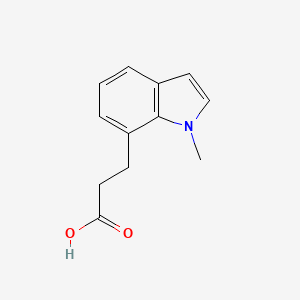
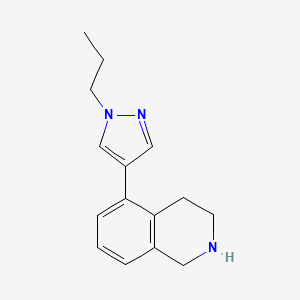
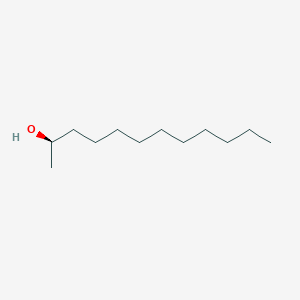



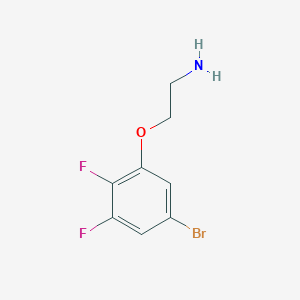
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
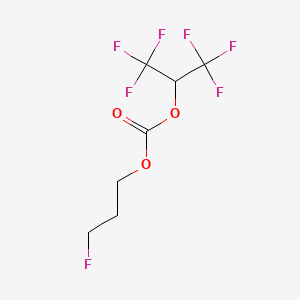
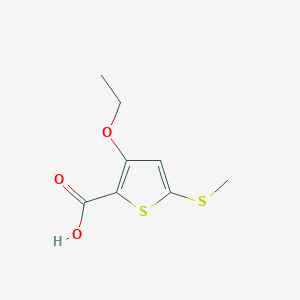

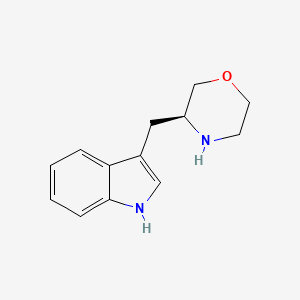
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
